molecular formula C6H11NO3 B1587887 (S)-Methyl morpholine-3-carboxylate CAS No. 741288-31-3

(S)-Methyl morpholine-3-carboxylate

Cat. No. B1587887
M. Wt: 145.16 g/mol
InChI Key: VVYXIRKYWOEDRA-YFKPBYRVSA-N
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Description

“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular weight of “(S)-Ethyl morpholine-3-carboxylate hydrochloride” is 195.65 . The InChI key for this compound is RERWECVXIGGYMH-RGMNGODLSA-N .


Physical And Chemical Properties Analysis

“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid

Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route. This process facilitates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry on solid phase, demonstrating its significance in the development of peptide-based therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).

Synthesis of Potent Antimicrobials

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is synthesized as a precursor for potent antimicrobials including arecoline derivatives, showcasing the role of morpholine derivatives in the development of antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).

Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation

Research on using bio-derived hemicellulose-based solvents like ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran in palladium-catalyzed aminocarbonylation reactions highlights the environmental benefits and green chemistry applications of morpholine derivatives (Uzunlu et al., 2023).

Antibacterial Activity of Morpholine-3-Carboxylic Acid Derivatives

A series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were synthesized and showed promising antibacterial activity, indicating the potential of morpholine derivatives as antibacterial agents (Narsimha et al., 2014).

Physicochemical Properties and Biodegradability

The synthesis and study of 4-benzyl-4-methylmorpholinium-based ionic liquids, focusing on their physicochemical properties, cytotoxicity, and biodegradability, highlight the application of morpholine derivatives in developing new solvents with potential environmental benefits (Pernak et al., 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (3S)-morpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXIRKYWOEDRA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424924
Record name (S)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl morpholine-3-carboxylate

CAS RN

741288-31-3
Record name (S)-METHYL MORPHOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Morpholine-3-carboxylic acid hydrochloride (1.04 g) was dissolved in methanol (20 ml) and the solution cooled to -20° C. Thionyl chloride (1 ml) was added dropwise to the stirred reaction mixture such that the temperature did not rise above -10°. After the addition was complete the reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the resultant pale grey residue was partitioned between 2N Na2CO3 and dichloromethane. The organic phase was separated, dried, and the solvent was removed in vacuo to give the title compound as an oil (220 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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